molecular formula C4H10ClNO2S B048282 3-Mercapto-2-(methylamino)propanoic acid hydrochloride CAS No. 14344-46-8

3-Mercapto-2-(methylamino)propanoic acid hydrochloride

Cat. No.: B048282
CAS No.: 14344-46-8
M. Wt: 171.65 g/mol
InChI Key: SFZVXTJDDOYGIS-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Mercapto-2-(methylamino)propanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H10ClNO2S and its molecular weight is 171.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Cancer Research

3-Mercapto-2-(methylamino)propanoic acid hydrochloride and its derivatives have been investigated for their potential in cancer research. A study by Saad & Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one. Some derivatives showed significant in vitro anticancer activity against different cancer cell lines, highlighting their potential as cytotoxic agents in cancer treatment (Saad & Moustafa, 2011).

Drug-Metalloprotein Interactions

The compound has been used in studies to understand drug-metalloprotein interactions. Puerta & Cohen (2002) used a zinc complex with this compound derivative to investigate the binding modes of thiol-derived matrix metalloproteinase (MMP) inhibitors. This study provides insights into the binding conformation of these inhibitors, crucial for understanding their mechanism of action and for drug design (Puerta & Cohen, 2002).

Quantum Dot Synthesis

The compound's derivatives have applications in nanotechnology, specifically in quantum dot synthesis. Ma et al. (2013) used mercapto acids including a derivative of this compound as capping agents to prepare CdTe quantum dots. The study revealed the influence of methyl side groups of mercapto acids on the growth rate, size distribution, fluorescence, and solution stability of quantum dots, crucial for their application in various technological fields (Ma et al., 2013).

Synthesis of Enantiomerically Pure Compounds

The compound has been utilized in the synthesis of enantiomerically pure compounds. Strijtveen & Kellogg (1987) prepared optically active α-mercapto derivatives of propanoic and other carboxylic acids. These derivatives are useful in synthesizing α-branched α-mercaptocarboxylic acids or esters in high enantiomeric excesses, which are valuable in pharmaceutical chemistry (Strijtveen & Kellogg, 1987).

Safety and Hazards

This compound is air sensitive and hygroscopic . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Mercapto-2-(methylamino)propanoic acid hydrochloride involves the reaction of 2-chloroacrylic acid with methylamine to form 2-(methylamino)acrylic acid, which is then reduced to 3-Mercapto-2-(methylamino)propanoic acid. The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-chloroacrylic acid", "methylamine", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2-chloroacrylic acid is reacted with excess methylamine in water to form 2-(methylamino)acrylic acid.", "Step 2: The resulting acid is then reduced using sodium borohydride to form 3-Mercapto-2-(methylamino)propanoic acid.", "Step 3: The resulting acid is then reacted with hydrochloric acid to form the hydrochloride salt of 3-Mercapto-2-(methylamino)propanoic acid." ] }

CAS No.

14344-46-8

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

IUPAC Name

(2R)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride

InChI

InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m0./s1

InChI Key

SFZVXTJDDOYGIS-DFWYDOINSA-N

Isomeric SMILES

CN[C@@H](CS)C(=O)O.Cl

SMILES

CNC(CS)C(=O)O.Cl

Canonical SMILES

CNC(CS)C(=O)O.Cl

Synonyms

L-N-Methyl-cysteine Hydrochloride;  N-Methyl-L-cysteine Hydrochloride;  L-N-Methylcysteine Hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.